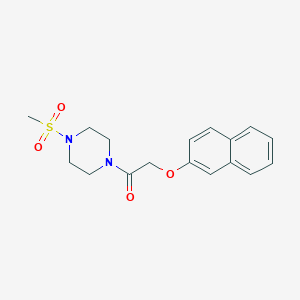
N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide, also known as FMPP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. FMPP is a derivative of propionamide and is classified as a psychoactive substance. In
Wirkmechanismus
The exact mechanism of action of N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide may also have an effect on other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to increase serotonin levels in the brain, which may have a positive effect on mood and anxiety. N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide has also been shown to have anti-inflammatory effects and may have potential as an analgesic. However, further studies are needed to fully understand the biochemical and physiological effects of N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for serotonin receptors. However, N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide also has several limitations. It is not widely available, and its use is restricted in some countries. Additionally, the exact mechanism of action of N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide is not fully understood, which may limit its potential use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide. One area of interest is its potential use as an anti-cancer agent. N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide has been shown to have anti-inflammatory effects, which may have a positive effect on cancer cells. Additionally, N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide may have potential as a treatment for mood disorders and anxiety. Further studies are needed to fully understand the potential therapeutic properties of N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide and its mechanism of action.
Synthesemethoden
The synthesis of N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide involves the reaction of 4-fluorobenzaldehyde with morpholine and propionyl chloride. The resulting product is then purified using column chromatography. The purity and yield of the product can be determined using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide has been studied for its potential therapeutic properties in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for serotonin receptors, which are involved in mood regulation and anxiety. N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide has also been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent.
Eigenschaften
Produktname |
N-(4-Fluoro-phenyl)-3-morpholin-4-yl-propionamide |
|---|---|
Molekularformel |
C13H17FN2O2 |
Molekulargewicht |
252.28 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C13H17FN2O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) |
InChI-Schlüssel |
ISSFKMDXXLZBSE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
C1COCCN1CCC(=O)NC2=CC=C(C=C2)F |
Löslichkeit |
30.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)




methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)